4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They have been closely linked to tumor proliferation and survival, making them an effective target for cancer treatment .
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are responsible for controlling cell growth and metabolism. The disruption of these pathways leads to downstream effects that can include the suppression of tumor growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This inhibition disrupts normal cell signaling pathways, leading to changes in cell growth and metabolism. These changes can result in the suppression of tumor growth and survival .
Properties
IUPAC Name |
4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIOFTUVEJZTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.